Cas no 1704557-20-9 (1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one)
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-[7-(2,5-Difluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl]-2-oxoethyl]-3-(2-fluorophenyl)-2-imidazolidinone
- 1-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one
- 1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one
- F6481-3270
- AKOS025105338
- 1-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one
- 1704557-20-9
-
- Inchi: 1S/C22H22F3N3O2S/c23-15-5-6-17(24)16(13-15)20-7-8-26(11-12-31-20)21(29)14-27-9-10-28(22(27)30)19-4-2-1-3-18(19)25/h1-6,13,20H,7-12,14H2
- InChI Key: FCPHKRGXPJWTIW-UHFFFAOYSA-N
- SMILES: S1CCN(C(CN2C(N(C3C=CC=CC=3F)CC2)=O)=O)CCC1C1C=C(C=CC=1F)F
Computed Properties
- Exact Mass: 449.13848261g/mol
- Monoisotopic Mass: 449.13848261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 69.2Ų
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6481-3270-2μmol |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-5μmol |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-10μmol |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-20μmol |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-1mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-2mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-3mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-4mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-5mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3270-10mg |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one |
1704557-20-9 | 10mg |
$79.0 | 2023-09-08 |
1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one
Introduction to Compound with CAS No. 1704557-20-9 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 1704557-20-9 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one, represents a sophisticated blend of heterocyclic structures that are increasingly being explored for their potential therapeutic applications.
At the heart of this compound's structure lies a unique combination of functional groups that contribute to its pharmacological properties. The presence of a thiazepane ring, which is a seven-membered heterocycle containing sulfur and nitrogen atoms, is particularly noteworthy. Thiazepane derivatives have been extensively studied for their ability to interact with various biological targets, making them promising candidates for drug development.
The molecule also features an imidazolidinone moiety, which is another heterocyclic structure known for its bioactivity. The imidazolidinone ring system is capable of forming stable complexes with biological targets, which can modulate their function. This dual heterocyclic framework in 1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one suggests a high degree of flexibility and adaptability in its interaction with biological systems.
The substituents attached to these heterocyclic rings further enhance the compound's potential pharmacological activity. The 2,5-difluorophenyl group introduces fluorine atoms, which are known to improve metabolic stability and binding affinity. Additionally, the 2-fluorophenyl group adds another layer of complexity to the molecule's interactions with biological targets.
In recent years, there has been a growing interest in the development of small molecules that can modulate neurobiological pathways. The compound with CAS No. 1704557-20-9 has shown promise in this area due to its ability to interact with receptors and enzymes involved in neurotransmission. Specifically, studies have indicated that this compound may have effects on serotonin and dopamine receptors, which are critical for regulating mood, cognition, and behavior.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the thiazepane ring necessitates careful selection of starting materials and catalysts to ensure high yield and purity. Similarly, the attachment of the imidazolidinone moiety requires expertise in heterocyclic chemistry to achieve the desired structural integrity.
Ongoing research into this compound is exploring its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural features of 1-{2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(2-fluorophenyl)imidazolidin-2-one make it a versatile building block that can be modified to target specific biological pathways.
The compound's interaction with biological targets is being investigated through both computational modeling and experimental techniques. Computational studies have helped elucidate potential binding modes of this molecule with various receptors, while experimental assays have provided insights into its pharmacological effects. These combined approaches are crucial for understanding how this compound functions at the molecular level.
The development of new pharmaceutical agents often involves a multi-disciplinary approach that integrates knowledge from chemistry, biology, and medicine. The study of compounds like those with CAS No. 1704557-20-9 exemplifies this integrated approach by leveraging advances in synthetic chemistry and molecular biology to discover new therapeutic opportunities.
In conclusion, the compound with CAS No. 1704557-20-9 represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its dual heterocyclic framework, combined with strategically placed fluorine atoms, makes it a promising candidate for further investigation into modulating neurobiological pathways. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of next-generation pharmaceutical agents.
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